N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine
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Overview
Description
N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine: is an organosilicon compound that features both cyclopentadienyl and allyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane, followed by the addition of allylamine. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: None required, but inert atmosphere (e.g., nitrogen or argon) is often used to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organosilicon chemistry would apply, including the use of large-scale reactors and stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the cyclopentadienyl or allyl groups are replaced by other functional groups.
Polymerization: The allyl group can undergo polymerization reactions to form polymers or copolymers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Substitution: Halogenated derivatives or other substituted organosilicon compounds.
Polymerization: Polymers or copolymers with varying properties depending on the monomers used.
Scientific Research Applications
N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Materials Science: Employed in the development of novel polymers and copolymers with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The cyclopentadienyl group can coordinate with metal centers, while the allyl group can undergo various transformations, making it a versatile ligand in organometallic chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopentadienylmethylsilyl)-N-(allyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(methyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(propyl)amine
Uniqueness
N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine is unique due to the presence of both cyclopentadienyl and allyl groups, which confer distinct reactivity and coordination properties. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler organosilicon compounds.
Properties
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-4-9-11-12(2,3)10-7-5-6-8-10/h4-8,10-11H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAEDLUXSWNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC=C1)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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